molecular formula C18H21F3N4O3 B2412142 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797236-92-0

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2412142
CAS No.: 1797236-92-0
M. Wt: 398.386
InChI Key: VFSLZOYYHUHLSC-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is an intriguing compound that boasts a complex structure, combining a pyrazole ring with cyclopropyl and trifluoromethyl substituents, and a phenylurea moiety featuring dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:

  • Formation of the pyrazole ring: : This step includes the reaction of appropriate hydrazines with ethyl 2-cyclopropyl-2-oxoacetate under basic conditions to form the pyrazole core.

  • Introduction of trifluoromethyl group: : This step can be accomplished through trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Cl).

  • Attachment of ethyl spacer and urea group: : This involves the reaction of the pyrazole with 2-bromoethylamine hydrobromide, followed by the coupling with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions to yield the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing each step to ensure high yields and purity, often employing advanced techniques like continuous flow chemistry and automated reaction monitoring. The scalability of these reactions would also require stringent control of reaction parameters such as temperature, pressure, and solvent choice to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : It may undergo reduction using agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

  • Substitution: : These reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products

The major products from these reactions can vary depending on the reaction conditions, but generally include oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

This compound is of interest in organic synthesis due to its multifaceted reactivity. It can serve as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Biology

In biological research, derivatives of this compound may exhibit significant activity as enzyme inhibitors or receptor modulators, making it useful in the study of biochemical pathways and molecular interactions.

Medicine

Industry

In an industrial context, this compound could be employed in the development of novel materials, such as coatings or polymers, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzyme active sites or receptor binding pockets, altering their function by stabilizing or inhibiting key molecular interactions.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways, such as kinases or proteases, and cell surface receptors that mediate signal transduction. By modulating these targets, the compound can influence various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,4-dimethoxyphenyl)urea: : Similar structure but with a different positioning of methoxy groups.

  • 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-diethoxyphenyl)urea: : Similar structure but with ethoxy groups instead of methoxy groups.

  • 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dihydroxyphenyl)urea: : Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness

The presence of trifluoromethyl and dimethoxy groups in the compound confers unique steric and electronic properties, which can significantly impact its reactivity and biological activity, distinguishing it from similar compounds.

Hope you find this comprehensive breakdown of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea informative and helpful!

Properties

IUPAC Name

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2,3-dimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-27-14-5-3-4-12(16(14)28-2)23-17(26)22-8-9-25-13(11-6-7-11)10-15(24-25)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSLZOYYHUHLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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